2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)-

Catalog No.
S13197305
CAS No.
72333-12-1
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-buten...

CAS Number

72333-12-1

Product Name

2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)-

IUPAC Name

(2R)-4-methyl-2-[(E)-pent-2-en-2-yl]-3,6-dihydro-2H-pyran

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-4-5-10(3)11-8-9(2)6-7-12-11/h5-6,11H,4,7-8H2,1-3H3/b10-5+/t11-/m1/s1

InChI Key

GDDOPFZLBBBLQB-IGLBNKAOSA-N

Canonical SMILES

CCC=C(C)C1CC(=CCO1)C

Isomeric SMILES

CC/C=C(\C)/[C@H]1CC(=CCO1)C

2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- is a chemical compound with the molecular formula C11H18OC_{11}H_{18}O and a molecular weight of approximately 166.264 g/mol. It is characterized by a pyran ring structure that includes a methyl group and a 1-methyl-1-butenyl substituent. This compound is also known by several other names, including 3,6-Dihydro-4-methyl-2-(1-methyl-1-butenyl)-2H-pyran and its CAS Registry Number is 72333-12-1 .

Including:

  • Electrophilic Addition: The double bond in the 1-methyl-1-butenyl group can participate in electrophilic addition reactions.
  • Hydrogenation: The compound can be hydrogenated to yield saturated derivatives.
  • Oxidation: Oxidative transformations can lead to the formation of ketones or aldehydes depending on the reaction conditions.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- can be achieved through various methods:

  • Condensation Reactions: Utilizing starting materials such as aldehydes and ketones in the presence of acid catalysts can lead to the formation of pyran rings.
  • Cyclization Reactions: The cyclization of suitable precursors containing alkene functionalities can yield the desired pyran structure.
  • Functional Group Transformations: Modifying existing compounds through functional group interconversions can also lead to the synthesis of this compound.

Each method offers different advantages in terms of yield and purity.

2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- has potential applications in various fields:

  • Flavor and Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and flavoring agents.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use as pesticides or herbicides.

These applications highlight the compound's versatility in both industrial and research settings.

Interaction studies involving 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- are crucial for understanding its behavior in biological systems. Preliminary studies suggest:

  • Metabolic Pathways: Investigating how this compound is metabolized in organisms could reveal its potential toxicity or therapeutic effects.
  • Receptor Binding: Understanding its interaction with biological receptors may provide insights into its pharmacological properties.

Detailed interaction studies will be necessary to fully characterize its biological profile.

Similar Compounds

Several compounds share structural similarities with 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)-. These include:

Compound NameMolecular FormulaCAS Number
Nerol oxideC10H16OC_{10}H_{16}O1786-08-9
3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyranC10H16OC_{10}H_{16}O72230-91-2
Geranyl acetateC12H22O2C_{12}H_{22}O_2105-87-3

These compounds exhibit unique characteristics while sharing common features with 2H-Pyran, making them interesting subjects for comparative studies.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

General Manufacturing Information

2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-buten-1-yl)-: INACTIVE

Dates

Modify: 2024-08-10

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